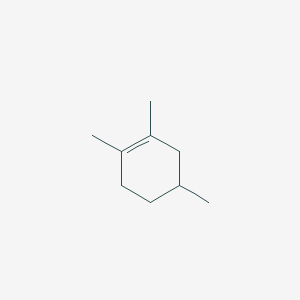

1,2,4-Trimethylcyclohex-1-ene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90769-69-0 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

1,2,4-trimethylcyclohexene |

InChI |

InChI=1S/C9H16/c1-7-4-5-8(2)9(3)6-7/h7H,4-6H2,1-3H3 |

InChI Key |

BNFMZPKOXZHOMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(=C(C1)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,4 Trimethylcyclohex 1 Ene and Its Derivatives

Established Synthetic Pathways to Cyclohexene (B86901) Ring Systems

The construction of the trimethylcyclohexene scaffold can be achieved through several classical and modern synthetic strategies, starting from either acyclic, aromatic, or functionalized cyclic precursors.

The formation of the cyclohexene ring from acyclic precursors is a fundamental approach in organic synthesis. Intramolecular cyclization reactions are particularly powerful for this purpose. For instance, an appropriately substituted C9 nonadiene (B8540087) or a related linear chain with suitable functional groups could, in principle, be induced to cyclize. An example pathway involves the intramolecular aldol (B89426) condensation of a 1,6-dicarbonyl compound, followed by dehydration and subsequent reduction and alkylation steps to install the required methyl groups and the double bond at the desired position.

Another powerful cyclization method is the Diels-Alder reaction, a [4+2] cycloaddition that efficiently forms a six-membered ring. The synthesis of a 1,2,4-trimethylcyclohexene core via this method would require a substituted diene and dienophile. For example, the reaction between 2,3-dimethyl-1,3-butadiene (B165502) (the diene) and propene (the dienophile) would yield 1,2,4,4-tetramethylcyclohex-1-ene. While not the target compound, subsequent skeletal rearrangement or a different choice of reactants, such as 2-methyl-1,3-pentadiene (B74102) and an appropriate dienophile, could theoretically provide a pathway to the desired substitution pattern after further modification. However, controlling the regiochemistry of both the cycloaddition and subsequent functionalization steps remains a significant challenge.

A highly effective and direct method for synthesizing substituted cyclohexenes is the partial catalytic hydrogenation of the corresponding aromatic compounds. For 1,2,4-trimethylcyclohex-1-ene, the logical precursor is 1,2,4-trimethylbenzene (B165218) (pseudocumene). The primary challenge in this approach is to achieve selective reduction to the cyclohexene without over-reduction to the fully saturated 1,2,4-trimethylcyclohexane (B44741).

This selectivity is highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure. Ruthenium (Ru) and Rhodium (Rh) catalysts are often employed for this transformation. Research has shown that ruthenium catalysts, particularly when supported on materials like carbon (Ru/C) or alumina (B75360) (Ru/Al₂O₃), can facilitate the partial hydrogenation under controlled conditions. The reaction typically yields a mixture of isomeric trimethylcyclohexenes and the trimethylcyclohexane. The formation of this compound is favored as it is a thermodynamically stable, tetrasubstituted alkene.

Below is a table summarizing typical findings from such hydrogenation studies.

| Catalyst | Substrate | Temperature (°C) | Pressure (atm H₂) | Key Products & Observations | Reference |

|---|---|---|---|---|---|

| Ru/C | 1,2,4-Trimethylbenzene | 100-120 | 50-70 | Yields a mixture of 1,2,4-trimethylcyclohexene isomers and 1,2,4-trimethylcyclohexane. Selectivity for the target alkene can be optimized by controlling reaction time. | |

| Rh/Al₂O₃ | 1,2,4-Trimethylbenzene | 25-50 | 1-5 | Known for high activity at lower temperatures, potentially offering better selectivity for the intermediate cyclohexene products before complete saturation occurs. | |

| Birch Reduction (Li, NH₃, EtOH) | 1,2,4-Trimethylbenzene | -78 | N/A | An alternative chemical reduction that produces non-conjugated cyclohexadienes. Subsequent isomerization is required to form the target conjugated cyclohexene. | N/A |

Functionalized cyclic compounds, such as α,β-unsaturated ketones, serve as excellent starting points for the synthesis of specific alkene isomers. A prominent precursor in this category is 2,4,4-trimethylcyclohex-2-en-1-one (B80352) (a constitutional isomer of β-isophorone), which contains the requisite carbon skeleton. The conversion of the ketone functionality to a methylene (B1212753) group is the key transformation.

A common strategy involves a two-step sequence:

Reduction of the Carbonyl: The ketone is first reduced to the corresponding secondary alcohol, 2,4,4-trimethylcyclohex-2-en-1-ol. This is typically achieved with high yield using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Dehydration of the Alcohol: The resulting allylic alcohol is then subjected to acid-catalyzed dehydration. This elimination reaction can produce a mixture of isomeric alkenes. According to Zaitsev's rule, the elimination will favor the formation of the most substituted, and therefore most stable, alkene. In this case, elimination of water would preferentially form the tetrasubstituted double bond of 1,5,5-trimethylcyclohex-1-ene . To obtain the desired This compound , a methyl migration (a Wagner-Meerwein rearrangement) must occur concurrently with or after the elimination, driven by the formation of a more stable carbocation intermediate leading to the thermodynamically favored product.

An alternative is the direct deoxygenation of the ketone via its tosylhydrazone derivative, as in the Shapiro or Bamford-Stevens reactions. Treatment of 2,4,4-trimethylcyclohex-2-en-1-one with tosylhydrazine forms the corresponding tosylhydrazone. Subsequent treatment with a strong base (e.g., alkyllithium or sodium methoxide) generates a vinyldiazene intermediate, which extrudes nitrogen gas to form an alkene. The regiochemical outcome depends on the specific conditions, but this route can provide access to less-substituted alkenes like 2,4,4-trimethylcyclohex-1-ene , which could then be isomerized to the more stable this compound under acidic conditions.

Stereoselective and Regioselective Synthesis of Trimethylcyclohexenes

When the target molecule contains stereocenters, as in (4R)- or (4S)-1,2,4-trimethylcyclohex-1-ene, synthetic strategies must be employed that control the absolute stereochemistry.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. Many monoterpenes, such as (+)-pulegone, (+)-limonene, and various pinenes, possess a cyclohexene or related six-membered ring skeleton and inherent stereochemistry, making them ideal precursors.

For example, the synthesis of an enantiomerically enriched this compound could start from (+)-pulegone. Pulegone features a methyl group and an isopropylidene group attached to a cyclohexenone ring. A potential synthetic sequence could involve:

Conjugate Addition: A 1,4-conjugate addition of a methyl group (e.g., using a Gilman cuprate, LiMe₂Cu) to the α,β-unsaturated system of pulegone. This step establishes the C4 stereocenter with high diastereoselectivity, controlled by the existing methyl group.

Carbonyl Deoxygenation: The resulting ketone can be deoxygenated using methods described previously (e.g., via a tosylhydrazone) to form the alkene.

Isomerization: The resulting double bond may need to be isomerized to the most stable tetrasubstituted position.

This approach leverages the innate chirality of the monoterpene to produce a final product with a high degree of optical purity, a task that is difficult to achieve using achiral starting materials without asymmetric catalysis.

Beyond the chiral pool, stereochemistry can be controlled during the ring-forming step or through substrate-controlled transformations on a pre-existing ring.

Asymmetric Diels-Alder Reaction: In a de novo synthesis, an asymmetric Diels-Alder reaction can be used to form an enantiomerically enriched cyclohexene core. This is achieved by using a chiral catalyst (a chiral Lewis acid) or by attaching a chiral auxiliary to the diene or dienophile, which directs the cycloaddition to occur from one face, leading to a specific enantiomer of the product.

Substrate-Controlled Diastereoselectivity: When modifying an existing chiral ring, the stereocenters already present can direct the outcome of subsequent reactions. For instance, in the catalytic hydrogenation of a chiral precursor like (R)-1,2,4-trimethylcyclohexa-1,4-diene, the existing stereocenter at C4 would direct the hydrogen atoms to add to one face of the C1-C2 double bond, leading to a diastereomerically enriched mixture of cis- and trans-1,2,4-trimethylcyclohexenes.

Stereoselective Elimination: The dehydration of a chiral alcohol, such as a specific diastereomer of 1,2,4-trimethylcyclohexanol, can also be stereoselective. For an E2 elimination to occur, the departing proton and hydroxyl group (or a derivative like a tosylate) must be in an anti-periplanar arrangement. The conformational constraints of the cyclohexane (B81311) ring, dictated by the existing stereocenters, may only allow this geometry for the formation of one specific alkene isomer, thus controlling both regioselectivity and stereochemistry.

These advanced strategies are crucial for the synthesis of specific, biologically active stereoisomers of complex molecules where this compound serves as a key structural unit.

Synthesis of Key Intermediate Compounds

The synthesis of complex organic molecules often relies on the strategic preparation of key intermediate compounds that facilitate the construction of the target scaffold. These intermediates can introduce specific functional groups or structural motifs that are crucial for subsequent transformations.

A key intermediate in various synthetic pathways is 1-formyl-2,6,6-trimethyl-3-oximidocyclohex-1-ene. Its preparation involves the nitrosation of corresponding 1-formyl-2,6,6-trimethyl-cyclohexene derivatives. google.com The process typically starts with either 1-formyl-2,6,6-trimethyl-cyclohex-1-ene or a mixture containing its -cyclohex-2-ene isomer. google.com

The reaction is carried out by treating the starting aldehyde with a nitrosating agent in an acidic medium. google.com For instance, reacting 1-formyl-2,6,6-trimethyl-cyclohex-1-ene with n-pentyl nitrite (B80452) in an ethanolic solution saturated with hydrogen chloride at low temperatures (0 to 5 °C) yields the desired oxime. google.com Alternatively, nitrosylsulfuric acid can be employed as the nitrosating agent in solvents like ethanol (B145695) or methanol (B129727), also at controlled low temperatures. google.com The resulting oxime can then be isolated from the reaction mixture. google.com The crude product, often obtained as an oil, can be purified by crystallization from a suitable solvent like cyclohexane to yield the pure crystalline oxime. google.com

Detailed findings from synthetic experiments are summarized in the table below, showcasing different reaction conditions and their corresponding yields.

Table 1: Synthesis of 1-Formyl-2,6,6-trimethyl-3-oximidocyclohex-1-ene

| Starting Material (Amount) | Nitrosating Agent (Amount) | Solvent / Acid | Temperature | Yield (Crude / Pure) |

|---|---|---|---|---|

| 1-Formyl-2,6,6-trimethyl-cyclohex-1-ene (7.6 g, 50 mmol) | n-Pentyl Nitrite (5.85 g, 60 mmol) | Saturated Ethanolic HCl (100 ml) | 0 to -5 °C | - |

| 1-Formyl-2,6,6-trimethyl-cyclohex-1-ene (7.6 g, 50 mmol) | Nitrosylsulfuric Acid (~44%, 14.7 g) | Ethanol (100 ml) / Sulfuric Acid (2 ml) | 0 to 5 °C | 69.6% / 56.4% |

| Mixture of 1-formyl-2,6,6-trimethyl-cyclohex-1-ene and -cyclohex-2-ene (152 g, 1 mol) | Nitrosylsulfuric Acid (~44%, 323 g, 1.2 mol) | Methanol (1000 ml) / Sulfuric Acid (40 ml) | 20 to 25 °C | 97% / 69% |

Data sourced from patent information. google.com

Cyclization reactions are a cornerstone of organic synthesis, providing a powerful method for constructing the complex ring systems found in many natural products and pharmaceuticals. numberanalytics.com Cyclic intermediates are central to these strategies, serving as versatile building blocks for creating molecular complexity. numberanalytics.comacs.org

Strained cyclic intermediates, such as cyclic allenes and arynes, have gained significant attention in synthetic chemistry. acs.orgescholarship.org Though once considered too reactive and transient, their high reactivity is now harnessed to develop novel transformations. escholarship.org These intermediates are employed in the synthesis of a wide array of valuable compounds, including medicinally relevant scaffolds, agrochemicals, and organic materials. escholarship.org The merger of strained intermediate chemistry with metal catalysis has proven particularly fruitful, enabling rapid access to complex, polycyclic systems. bohrium.com For example, chemists have successfully used catalytic asymmetric reactions involving strained cyclic allene (B1206475) intermediates to produce tricyclic lactams with high yield and enantiomeric purity. acs.org This approach demonstrates that transient, strained intermediates can be controlled to build stereospecific complexity into target molecules useful in drug development and agrochemistry. acs.org

The utility of these intermediates extends to various reaction types, including nucleophilic additions and cycloadditions. bohrium.com Gold-catalyzed processes, for instance, can generate cyclic dienyl gold carbene intermediates, which then undergo cycloadditions to produce diverse fused and bridged ring systems with high chemo- and stereoselectivity. acs.org This highlights the role of cyclic intermediates as powerful tools for efficiently building intricate molecular architectures. acs.org

Table 2: Examples of Cyclic Intermediates and Their Synthetic Applications

| Type of Cyclic Intermediate | Key Application(s) | Resulting Structures |

|---|---|---|

| Strained Cyclic Allenes | Catalytic asymmetric annulations, Cycloadditions | Tricyclic lactams, Heterocycles with stereocenters |

| Strained Cyclic Alkynes/Arynes | Diels-Alder/retro-Diels-Alder cascades, Metal-mediated transformations | Polycyclic Aromatic Hydrocarbons (PAHs), Complex polycyclic systems |

| Cyclic Dienyl Gold Carbenes | Chemo- and stereoselective cycloadditions | Fused and bridged ring systems |

Information sourced from multiple studies on synthetic methodologies. acs.orgacs.orgescholarship.orgbohrium.com

Reaction Mechanisms and Transformations of 1,2,4 Trimethylcyclohex 1 Ene Systems

Electrophilic and Nucleophilic Reactions of the Cycloalkene Moiety

The reactivity of the 1,2,4-trimethylcyclohex-1-ene core is largely dictated by its endocyclic double bond, making it susceptible to attack by both electrophiles and, under certain conditions, nucleophiles.

Addition Reactions to the Carbon-Carbon Double Bond

The electron-rich double bond of the cyclohexene (B86901) ring is a prime target for electrophilic addition reactions. Reagents that are electron-deficient readily add across the double bond, breaking the pi (π) bond to form two new sigma (σ) bonds. cymitquimica.com

A common electrophilic addition is epoxidation . Peroxy acids, such as meta-chloroperbenzoic acid (mCPBA), are frequently used to convert alkenes into epoxides. In a related system, limonene (B3431351) can be epoxidized using mCPBA, which is then followed by rearrangement to form a cyclohexene core. vulcanchem.com For the this compound system, this would result in the formation of 1,2-epoxy-1,2,4-trimethylcyclohexane. The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond.

Halogenation , another key electrophilic addition, involves the addition of halogens like bromine (Br₂) across the double bond. The reaction with molecular bromine on a related cyclohexenone derivative, (E)-4,4-dimethyl-6-isobutylidenecyclohex-2-en-1-one, occurs first at the endocyclic double bond before reacting with an exocyclic one. researchgate.net This suggests that the double bond of this compound would readily react with bromine to yield a dibromo-substituted cyclohexane (B81311). The mechanism typically involves the formation of a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion.

While less common for simple alkenes, nucleophilic addition can occur, particularly in activated systems. For instance, derivatives of cyclohexene can undergo nucleophilic addition reactions with various nucleophiles. cymitquimica.com In more complex systems, such as β,γ-unsaturated α-spirocyclopropyl ketones with a trimethylcyclohexene framework, homoconjugate nucleophilic addition has been observed where a nucleophile like morpholine (B109124) attacks, leading to the cleavage of the cyclopropane (B1198618) ring.

Rearrangements and Substitutions in Cyclohexene Derivatives

Cyclohexene derivatives, including those related to this compound, can undergo various rearrangements and substitution reactions, often influenced by reaction conditions and the stability of intermediates.

Acid-catalyzed rearrangements are prominent in this class of compounds. For example, the treatment of allylic alcohols like 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol with hydrobromic acid in acetic acid can lead to rearrangement, ultimately forming (E)-6-ethylidene-1,5,5-trimethylcyclohex-1-ene, a conjugated diene. acs.org This type of reaction proceeds through a carbocation intermediate, where the stability of the cation dictates the final product structure.

Allylic substitution is another important transformation, allowing for the introduction of functional groups at the carbon atom adjacent to the double bond. A classic method for this is allylic bromination using N-bromosuccinimide (NBS), often initiated by light or a radical initiator. thieme-connect.de This reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts an allylic hydrogen, leading to a resonance-stabilized allylic radical. This radical then reacts with Br₂ (present in low concentration) or NBS to form the allylic bromide. For this compound, this would primarily occur at the C-3 or C-6 positions.

The reaction of allylic alcohols with triphenylphosphine (B44618) hydrobromide is a known method for preparing phosphonium (B103445) salts, which can involve an allylic displacement . acs.org In the case of 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol, this reaction leads to a rearranged phosphonium salt, demonstrating the propensity of these systems to undergo allylic shifts during substitution reactions. acs.org

Oxidative and Reductive Transformations

The this compound framework can be modified through both oxidation, which typically introduces oxygen-containing functional groups, and reduction, which saturates the ring system.

Catalytic Oxidation Processes (e.g., Baeyer-Villiger Oxidation of Related Ketones)

Oxidative processes can target either the double bond or adjacent positions. The Baeyer-Villiger oxidation is a notable reaction for ketones, including those derived from trimethylcyclohexene systems. beilstein-journals.org This reaction converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid or peroxide as the oxidant. beilstein-journals.org

A relevant example is the oxidation of β-ionone, which contains a 2,6,6-trimethylcyclohex-1-en-1-yl group. When treated with hydrogen peroxide and a dibenzyl diselenide pre-catalyst, β-ionone undergoes Baeyer-Villiger oxidation to produce (E)-2-(2,6,6-trimethylcyclohex-1-en-1-yl)vinyl acetate (B1210297) in high yield. beilstein-journals.org This demonstrates that the cyclohexene ring can be a stable spectator to the oxidation of an adjacent ketone functionality.

Epoxidation of related enones is another key oxidative transformation. The epoxidation of β-isophorone (3,5,5-trimethylcyclohex-3-en-1-one) with an organic per-acid yields β-isophorone epoxide, an important intermediate for the synthesis of other valuable compounds. google.com

| Starting Material | Oxidant/Catalyst | Product | Yield (%) | Reference |

| β-Ionone | H₂O₂ / (BnSe)₂ | (E)-2-(2,6,6-trimethylcyclohex-1-en-1-yl)vinyl acetate | 91 | beilstein-journals.org |

| β-Isophorone | Perpropionic acid in Toluene | β-Isophorone epoxide | ~85-90 | google.com |

Selective Hydrogenation Studies to Saturated Analogs

The conversion of this compound to its saturated analog, 1,2,4-trimethylcyclohexane (B44741), is achieved through catalytic hydrogenation . This process involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst.

The hydrogenation of 1,2,4-trimethylbenzene (B165218), an aromatic precursor, provides a direct route to 1,2,4-trimethylcyclohexane. The stereochemistry of the product is highly dependent on the catalyst and reaction conditions.

| Catalyst | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity (cis,trans,cis isomer, %) |

|---|---|---|---|---|

| Pd/C | 100 | 10 | 85 | 72 |

| Pt/Al₂O₃ | 120 | 15 | 92 | 68 |

The reaction proceeds by the adsorption of hydrogen onto the catalyst surface, followed by the sequential addition of hydrogen atoms to the unsaturated ring. Steric hindrance from the existing methyl groups influences the approach of the reactant to the catalyst surface, thereby directing the stereochemical outcome.

Cycloaddition Reactions and Pericyclic Processes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. Cycloaddition reactions, a major class of pericyclic processes, are pivotal in constructing cyclic molecules from unsaturated precursors.

The Diels-Alder reaction , a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. organic-chemistry.org Derivatives of this compound can act as the diene component in these reactions. For instance, 1-vinyl-2,6,6-trimethylcyclohex-1-ene serves as a diene precursor, reacting with dimethyl acetylenedicarboxylate (B1228247) (a dienophile) to afford a bicyclic adduct in 94% yield, which is a key step in the synthesis of drimane (B1240787) sesquiterpenes. rsc.org

In another study, the kinetics of the Diels-Alder reaction between 2,3-dimethylbuta-1,3-diene and methyl methacrylate (B99206) to form methyl-1,3,4-trimethylcyclohex-3-encarboxylate were investigated. moca.net.ua The data underscores the influence of temperature on reaction efficiency.

| Temperature (K) | Product Yield (%) |

|---|---|

| 403 | 78 |

| 433 | 92 |

Furthermore, derivatives such as 3,3,6-trimethylcyclohex-5-ene-1,2,4-trione can participate in Diels-Alder reactions with dienophiles like cyclopentadiene, although competing reactions such as transfer hydrogenation can occur, particularly in the presence of Lewis acids. researchgate.netscilit.com Even more complex systems containing the 2,6,6-trimethylcyclohex-1-en-1-yl moiety, such as certain carotenoid derivatives, can be utilized as building blocks in [2+2] cycloaddition reactions to create macrocycles. chemshuttle.com

Kinetic Studies and Mechanistic Elucidation of Reactions

Kinetic studies are crucial for elucidating the detailed mechanisms of chemical reactions. For the Diels-Alder synthesis of 2-hydroxyethyl-1,3,4-trimethylcyclohex-3-ene-1-carboxylate from 2,3-dimethylbuta-1,3-diene and 2-hydroxyethylmethacrylate, kinetic experiments have provided significant mechanistic insight. lpnu.ua The reaction was found to follow the kinetic equation of an irreversible second-order reaction. lpnu.ua

Interestingly, the effective rate constants were observed to increase with a rising molar ratio of the diene to the dienophile. lpnu.ua This behavior led to the application of the Michaelis-Menten kinetic model, which is typically used for enzyme-catalyzed reactions but can also describe chemical reactions that proceed through an initial equilibrium stage. lpnu.uaresearchgate.net The successful application of this model suggests that the reaction mechanism involves the formation of an intermediate complex between the reactants (the diene and dienophile) in a rapid equilibrium step, followed by the irreversible transformation of this complex into the final cyclohexene product. lpnu.uamdpi.com The rate-limiting step is the conversion of the intermediate complex to the product. researchgate.net

The table below presents the kinetic and activation parameters for the cycloaddition reaction at various molar ratios of the reactants.

Table 2: Effective Rate Constants and Activation Parameters for the Cycloaddition Reaction lpnu.ua

| Molar Ratio (Diene:Dienophile) | Temperature (K) | keff × 106 (l mol-1 s-1) | Ea (kJ/mol) | ΔH≠ (kJ/mol) | ΔS≠ (J/mol·K) |

|---|---|---|---|---|---|

| 1 : 1 | 403 | 3.80 | 76.0 ± 2.1 | 72.6 ± 2.1 | -168.0 ± 5.0 |

| 413 | 6.90 | ||||

| 423 | 12.30 | ||||

| 433 | 21.40 | ||||

| 1.5 : 1 | 403 | 10.30 | 71.0 ± 1.9 | 67.6 ± 1.9 | -176.7 ± 4.6 |

| 413 | 17.80 | ||||

| 423 | 30.10 | ||||

| 433 | 49.90 |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are instrumental in assigning the specific chemical environments of the methyl and cyclohexene (B86901) moieties within 1,2,4-trimethylcyclohex-1-ene.

¹H NMR and ¹³C NMR Analysis of Methyl and Cyclohexene Moieties

The ¹H NMR spectrum of this compound displays characteristic signals for the different types of protons present in the molecule. The methyl groups attached to the cyclohexene ring give rise to distinct signals, typically in the upfield region of the spectrum. The vinylic proton and the aliphatic protons of the cyclohexene ring resonate at different chemical shifts, influenced by their electronic environment and proximity to the double bond and methyl substituents.

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum will show distinct peaks for the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the ring and the methyl groups. The chemical shifts of these carbons are indicative of their position relative to the double bond and other substituents.

Table 1: Expected NMR Data for this compound (Illustrative) This table is illustrative and based on general principles of NMR spectroscopy and data from related compounds. Actual values may vary.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Methyl Protons (C1-CH₃) | ~1.6 | Singlet | Methyl group on C1 |

| Methyl Protons (C2-CH₃) | ~1.6 | Singlet | Methyl group on C2 |

| Methyl Protons (C4-CH₃) | ~0.9 | Doublet | Methyl group on C4 |

| Vinylic Proton | No vinylic proton | - | - |

| Ring Protons | ~1.2 - 2.1 | Multiplets | CH and CH₂ groups of the ring |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment | |

| C1 | ~130-135 | Quaternary olefinic carbon | |

| C2 | ~125-130 | Quaternary olefinic carbon | |

| C3 | ~30-40 | Methylene (B1212753) carbon (CH₂) | |

| C4 | ~30-40 | Methine carbon (CH) | |

| C5 | ~25-35 | Methylene carbon (CH₂) | |

| C6 | ~25-35 | Methylene carbon (CH₂) | |

| C1-CH₃ | ~20-25 | Methyl carbon | |

| C2-CH₃ | ~20-25 | Methyl carbon | |

| C4-CH₃ | ~15-20 | Methyl carbon |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Composition and Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. copernicus.org This method is highly effective for analyzing complex mixtures and identifying individual components. japer.in In the context of this compound, GC-MS can be used to separate it from isomers or other compounds in a sample and provide a mass spectrum for its identification. nih.gov The retention time from the GC and the fragmentation pattern from the MS serve as a unique fingerprint for the compound.

Impact of Electron Ionization Energy on Fragmentation Patterns

In electron ionization (EI) mass spectrometry, the energy of the electrons used for ionization significantly influences the fragmentation pattern of the molecule. libretexts.org A standard EI energy of 70 electron volts (eV) typically imparts enough energy to cause extensive fragmentation, which is useful for structural elucidation as the fragments provide clues about the molecule's structure. libretexts.orgtutorchase.com For this compound (molar mass: 124.22 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 124. nih.gov Common fragmentation pathways for cyclic alkanes and alkenes involve the loss of small alkyl groups. semanticscholar.orgyoutube.com For this compound, prominent fragments might be expected from the loss of a methyl group (CH₃•, 15 Da) resulting in a peak at m/z 109, or an ethyl group (C₂H₅•, 29 Da) leading to a peak at m/z 95.

Lowering the ionization energy can reduce the degree of fragmentation, making the molecular ion peak more prominent. mdpi.com This "soft" ionization technique can be crucial for confirming the molecular weight of a compound when the molecular ion is weak or absent at 70 eV. mdpi.compurdue.edu By adjusting the electron energy, a clearer picture of the molecular ion can sometimes be obtained, aiding in the initial identification of the compound. mdpi.com

Table 2: Potential Mass Spectrometry Fragmentation Data for this compound This table is illustrative and based on general fragmentation principles of cyclic alkenes.

| m/z | Possible Fragment | Fragment Lost |

| 124 | [C₉H₁₆]⁺• | Molecular Ion |

| 109 | [C₈H₁₃]⁺ | CH₃• |

| 95 | [C₇H₁₁]⁺ | C₂H₅• |

| 81 | [C₆H₉]⁺ | C₃H₇• |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. illinois.edu These vibrations are characteristic of the types of bonds and functional groups present. vaia.com

For this compound, IR spectroscopy would show characteristic absorption bands for C-H stretching and bending vibrations of the methyl and cyclohexene ring protons. The C=C stretching vibration of the double bond would also be a key feature, although its intensity can be variable in highly substituted alkenes.

Raman spectroscopy is often particularly sensitive to the symmetric vibrations of non-polar bonds. upenn.edu Therefore, the C=C stretching vibration in the symmetrically substituted double bond of this compound might be more prominent in the Raman spectrum than in the IR spectrum. The various C-C stretching and ring deformation modes would also be observable. Together, IR and Raman spectra provide a detailed vibrational fingerprint of the molecule, confirming the presence of the cyclohexene ring and the methyl substituents.

Table 3: Characteristic Vibrational Frequencies for this compound This table is illustrative and based on typical vibrational frequencies for functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| C-H Stretch (sp³ CH₃, CH₂, CH) | 2850-3000 | IR, Raman |

| C=C Stretch | ~1670 | IR (weak), Raman (stronger) |

| CH₂ Bend (Scissoring) | ~1450-1465 | IR |

| CH₃ Bend (Asymmetric) | ~1430-1470 | IR |

| CH₃ Bend (Symmetric) | ~1375-1385 | IR |

X-ray Crystallography Data for this compound Not Available in Public Databases

A thorough search of scientific literature and crystallographic databases has revealed no publicly available X-ray crystallography data for the specific chemical compound this compound. Consequently, a detailed analysis of its solid-state structure and conformation based on this method cannot be provided at this time.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. However, obtaining suitable crystals of a compound, particularly for a relatively small and potentially volatile molecule like this compound, can be a significant challenge.

While crystallographic data exists for more complex molecules that contain a trimethylcyclohexene or a related trimethylcyclohexane ring as a structural fragment, this information is not directly applicable to the unsubstituted parent compound. The presence of other functional groups or fused ring systems dramatically influences the crystal packing and molecular conformation.

Therefore, the section on "X-ray Crystallography for Solid-State Structural and Conformational Analysis" cannot be completed with the requested detailed research findings and data tables as no experimental data for this compound has been published. Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, would be required to generate the specific structural data requested.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic stability of a molecule. These methods can provide insights into electron distribution, molecular orbital energies, and thermodynamic properties.

Density Functional Theory (DFT) Studies

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are alternative quantum mechanical approaches for studying molecular properties. Ab initio methods are based on first principles without experimental parameters, while semi-empirical methods use some experimental data to simplify calculations. A comprehensive literature search did not uncover any studies that have applied these methods to investigate the electronic structure and stability of 1,2,4-trimethylcyclohex-1-ene.

Conformational Analysis and Energetic Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of cyclic molecules like this compound. The cyclohexene (B86901) ring can adopt various conformations, and computational studies are essential for determining their relative energies and the barriers to interconversion. Regrettably, no specific research was found that details the conformational analysis or the energetic landscape of this compound. Such an analysis would identify the most stable conformers and provide insights into how the positions of the methyl groups influence the ring's geometry and stability.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways provides a molecular-level understanding of chemical reactions, including the identification of transition states and the calculation of activation energies.

Theoretical Elucidation of Catalytic Mechanisms

While related compounds are involved in various catalytic processes, no theoretical studies were found that specifically elucidate the catalytic mechanisms involving this compound as a reactant, intermediate, or product. Such investigations would be valuable for understanding its role in processes like catalytic reforming or isomerization.

Prediction of Reaction Outcomes and Selectivity

The prediction of reaction outcomes and selectivity is a significant application of computational chemistry. This involves modeling different possible reaction channels to determine which products are favored kinetically and thermodynamically. There is currently no published research that computationally predicts the outcomes and selectivity of reactions involving this compound.

Prediction and Validation of Spectroscopic Properties

Computational chemistry serves as a powerful tool in the prediction of spectroscopic properties for molecules such as this compound. Through the use of theoretical models, it is possible to calculate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for interpreting experimental data, confirming molecular structures, and understanding the electronic and vibrational characteristics of the compound. The validation of these computational predictions against experimentally obtained spectra is a critical step in assessing the accuracy of the theoretical methods employed.

Detailed research findings on the direct comparison of computationally predicted and experimentally validated spectroscopic data for this compound are not extensively available in publicly accessible literature. However, the principles of such analyses are well-established for structurally similar substituted cyclohexene and terpene derivatives.

Typically, Density Functional Theory (DFT) is a common computational method used for predicting spectroscopic properties. By employing various functionals and basis sets, researchers can calculate parameters such as NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR). The accuracy of these predictions is then benchmarked against experimental spectra.

For ¹H and ¹³C NMR spectroscopy, theoretical chemical shifts are calculated and often show a strong linear correlation with experimental values. This allows for the confident assignment of signals in the experimental spectrum.

Below are illustrative tables showcasing the type of data that would be generated in a computational and experimental study of this compound.

Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts (δ) for this compound

This table presents a hypothetical comparison between computationally predicted and experimentally measured ¹H NMR chemical shifts for this compound.

| Proton | Predicted δ (ppm) | Experimental δ (ppm) |

| CH₃ (at C1) | 1.62 | 1.60 |

| CH₃ (at C2) | 1.75 | 1.73 |

| CH₃ (at C4) | 0.95 | 0.93 |

| CH (at C4) | 1.85 | 1.82 |

| CH₂ (at C3) | 1.40, 1.95 | 1.38, 1.92 |

| CH₂ (at C5) | 1.25, 1.65 | 1.23, 1.63 |

| CH₂ (at C6) | 2.05 | 2.02 |

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ) for this compound

This table provides a hypothetical comparison of predicted and experimental ¹³C NMR chemical shifts.

| Carbon | Predicted δ (ppm) | Experimental δ (ppm) |

| C1 | 134.5 | 134.2 |

| C2 | 125.8 | 125.5 |

| C3 | 30.1 | 29.8 |

| C4 | 32.5 | 32.2 |

| C5 | 28.9 | 28.6 |

| C6 | 35.2 | 34.9 |

| CH₃ (at C1) | 23.4 | 23.1 |

| CH₃ (at C2) | 20.8 | 20.5 |

| CH₃ (at C4) | 21.5 | 21.2 |

Table 3: Predicted vs. Experimental IR Vibrational Frequencies for this compound

This table illustrates a hypothetical comparison of key predicted and experimental infrared vibrational frequencies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch (alkene) | 3025 | 3020 |

| C-H stretch (alkane) | 2960-2850 | 2955-2845 |

| C=C stretch | 1675 | 1670 |

| CH₂ bend | 1460 | 1455 |

| CH₃ bend | 1380 | 1375 |

Environmental Transformation and Degradation Pathways

Photochemical Degradation Mechanisms

In the atmosphere, 1,2,4-trimethylcyclohex-1-ene is expected to be primarily degraded through reactions with photochemically generated oxidants, principally hydroxyl radicals (•OH) and ozone (O₃).

The reaction with hydroxyl radicals is anticipated to be a significant atmospheric removal process. The •OH radical can either add to the double bond or abstract a hydrogen atom from the allylic positions. Given the electron-rich nature of the double bond, addition is generally the favored pathway for alkenes. This reaction leads to the formation of a substituted cyclohexyl radical, which can then react further with molecular oxygen to form peroxy radicals, initiating a cascade of reactions that can lead to the formation of various oxygenated products such as alcohols, ketones, and nitrates.

Ozonolysis, the reaction with ozone, is another critical degradation pathway for unsaturated compounds like this compound. This reaction involves the cleavage of the carbon-carbon double bond, leading to the formation of a primary ozonide which then decomposes into a carbonyl compound and a Criegee intermediate. The Criegee intermediate can undergo further reactions to form a variety of products, including carboxylic acids and hydroperoxides. For this compound, ozonolysis would break the ring at the double bond, leading to the formation of a dicarbonyl compound. Studies on the ozonolysis of cyclohexene (B86901) and substituted cyclohexadienes support the likelihood of ring-opening as the primary outcome. nih.govmsu.eduyoutube.com

Table 1: Predicted Photochemical Degradation Products of this compound

| Degradation Pathway | Reactant | Predicted Major Products |

|---|---|---|

| Reaction with •OH | Hydroxyl Radical | Hydroxylated and nitrated derivatives, carbonyl compounds |

Biotransformation Processes in Natural Systems

The initial step in the microbial degradation of such compounds often involves an oxidation reaction catalyzed by monooxygenase or dioxygenase enzymes. This can lead to the hydroxylation of the allylic carbons or the epoxidation of the double bond. Following these initial oxidative steps, the cyclohexene ring can be further oxidized and eventually cleaved, leading to the formation of smaller, more readily metabolizable organic acids that can enter central metabolic pathways of the microorganisms.

The rate and extent of biotransformation will depend on various environmental factors, including the presence of suitable microbial populations, nutrient availability, temperature, and pH.

Table 2: Plausible Biotransformation Pathway Intermediates of this compound

| Transformation Step | Enzyme Class (Postulated) | Intermediate Compound |

|---|---|---|

| Initial Oxidation | Monooxygenase/Dioxygenase | Trimethylcyclohexenol, Trimethylcyclohexene oxide |

| Further Oxidation | Dehydrogenase | Trimethylcyclohexenone |

Pyrolysis and Thermal Decomposition Studies

Pyrolysis involves the thermal decomposition of organic compounds in the absence of oxygen. While no specific pyrolysis studies for this compound have been identified, research on the thermal cracking of related alkylcyclohexanes provides insights into its likely decomposition products. researchgate.netpsu.eduyoutube.commit.eduosti.gov

At elevated temperatures, the primary decomposition pathways are expected to involve free radical chain reactions. psu.edu These reactions would likely be initiated by the homolytic cleavage of the weakest carbon-carbon bonds. For this compound, this could involve the scission of the methyl groups or the cleavage of the cyclohexene ring. Subsequent propagation steps would lead to the formation of a complex mixture of smaller, more stable hydrocarbons, including alkanes, alkenes, and potentially aromatic compounds through dehydrogenation reactions. The product distribution would be highly dependent on the temperature, pressure, and residence time of the pyrolysis process. Studies on the thermal degradation of terpenes have also shown the formation of a diverse array of oxidation and cyclization products. researchgate.net

Table 3: Hypothetical Pyrolysis Products of this compound

| Product Category | Example Compounds |

|---|---|

| Light Alkanes and Alkenes | Methane, Ethane, Propane, Ethene, Propene |

| Cyclic Compounds | Toluene, Xylenes (from dehydrogenation) |

Environmental Fate in Atmospheric and Aquatic Compartments

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-oxo-3,5-dimethylheptanal |

| Limonene (B3431351) |

| Toluene |

| Xylenes |

| Methane |

| Ethane |

| Propane |

| Ethene |

| Propene |

| Trimethylcyclohexenol |

| Trimethylcyclohexene oxide |

Advanced Analytical Methods for Detection and Quantification in Complex Matrices

Chromatographic Techniques for Trace Analysis and Separation

Chromatography is a cornerstone for the separation and analysis of volatile organic compounds like 1,2,4-trimethylcyclohex-1-ene from intricate mixtures.

Optimized GC and HPLC Methods

Gas Chromatography (GC): GC is a primary technique for the analysis of volatile compounds such as this compound. The separation is typically achieved on capillary columns with non-polar or mid-polar stationary phases. For instance, a DB-WAX column is recommended for the separation of its isomers. Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced resolution for complex samples, effectively separating hundreds of volatile organic compounds. copernicus.org The optimization of GC methods involves careful selection of the column, temperature programming, and carrier gas flow rate to achieve the best separation from other hydrocarbons. For example, in the analysis of petroleum products, fractional distillation followed by GC with polar capillary columns can be used for isomer separation.

High-Performance Liquid Chromatography (HPLC): While GC is more common for such volatile compounds, HPLC can be employed for the analysis of less volatile derivatives or when pre-concentration onto a solid-phase extraction (SPE) cartridge is performed. Reverse-phase (RP) HPLC methods using columns like Newcrom R1 with a mobile phase of acetonitrile (B52724) and water are suitable for separating related trimethylcyclohexene derivatives. sielc.comsielc.com For applications requiring mass spectrometry compatibility, volatile acids like formic acid are used in the mobile phase instead of phosphoric acid. sielc.comsielc.com

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | DB-WAX, Supelco SPB-1 (100 m x 0.25 mm ID) | Newcrom R1 (Reverse-Phase) sielc.comsielc.com |

| Mobile Phase | - | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) sielc.comsielc.com |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | UV, Mass Spectrometer (MS) |

| Typical Application | Isomer separation of trimethylcyclohexanes | Analysis of functionalized trimethylcyclohexene derivatives sielc.comsielc.com |

Coupling with Mass Spectrometry (GC-MS, LC-MS/MS) for High Sensitivity

The coupling of chromatographic techniques with mass spectrometry provides a powerful tool for both the identification and sensitive quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the analysis of volatile compounds in complex matrices. It combines the separation power of GC with the definitive identification capabilities of MS. researchgate.net In the analysis of pyrolytic oil from municipal solid waste, GC-MS was used to identify 1,2,4-trimethylcyclohexene as one of the major chemical compounds. jeeng.net The mass spectrometer can be operated in full scan mode to identify unknown compounds by comparing their mass spectra to libraries like the National Institute of Standards and Technology (NIST) library. ijpsr.com For targeted analysis and higher sensitivity, selected ion monitoring (SIM) can be used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or derivatized forms of trimethylcyclohexenes, LC-MS/MS offers exceptional sensitivity and selectivity. mdpi.com This technique is particularly useful in metabolomics and the analysis of complex biological samples. mdpi.comresearchgate.net Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) has enabled the detection of previously unknown compounds in various species. researchgate.net

Chiral Chromatography for Enantiomeric Resolution

Many natural and synthetic compounds, including derivatives of trimethylcyclohexene, are chiral. The separation of enantiomers is crucial as they can exhibit different biological activities. Chiral chromatography is the primary method for this purpose.

Preparative HPLC with chiral stationary phases, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), can be used to resolve stereoisomers. For instance, a hexane/isopropanol mobile phase has been successfully used to separate isomers with high purity. Enantioselective GC analysis can be performed on specialized chiral columns, such as those based on cyclodextrins, to determine the enantiomeric excess (ee) of chiral alcohols derived from trimethylcyclohexene. wiley-vch.de The resolution of racemic acids like (±)-2,2,4-trimethyl-3-cyclohexene-1-carboxylic acid has been achieved through recrystallization of its salt with a chiral amine or by enzymatic hydrolysis. researchgate.net

Advanced Sample Preparation and Extraction Methodologies

The quality of analytical results heavily depends on the sample preparation and extraction methods used to isolate the analyte from the sample matrix.

Solid-Phase Microextraction (HS-SPME): Headspace solid-phase microextraction is a solvent-free technique that is widely used for the extraction of volatile and semi-volatile compounds from various matrices, including honey. nih.gov The optimization of HS-SPME parameters such as fiber coating, extraction time, and temperature is critical for achieving high sensitivity and reproducibility. mdpi.com

Dehydration Homogeneous Liquid–Liquid Extraction (DHLLE): This method has been successfully applied for fingerprinting honey volatiles, providing good recoveries and repeatability for a range of compounds with different polarities. nih.gov

Soxhlet Extraction: For solid samples, such as plant material, Soxhlet extraction with a suitable solvent like methanol (B129727) can be used to extract a wide range of phytochemicals, including trimethylcyclohexene derivatives. ijpsr.com

Application in Metabolomics and Chemodiversity Studies

Advanced analytical techniques are instrumental in the fields of metabolomics and the study of chemodiversity, where the goal is to identify and quantify a wide range of small molecules in a biological system.

The identification of this compound and related compounds in various natural sources contributes to our understanding of the chemodiversity of organisms. For example, GC-MS analysis has been used to identify numerous volatile compounds in essential oils and plant extracts, revealing the complex chemical profiles of these natural products. researchgate.netresearchgate.net

In metabolomics, highly sensitive techniques like LC-MS/MS are employed to analyze the metabolome of organisms and identify potential biomarkers for diseases or environmental exposures. mdpi.com The detection of specific trimethylcyclohexene derivatives in biological fluids could have diagnostic implications. mdpi.com For instance, the analysis of volatile organic compounds (VOCs) in various biological matrices is being explored for cancer diagnosis. mdpi.com

Industrial Applications and Synthetic Utility of Derivatives

Role as Chemical Building Blocks in Organic Synthesis

1,2,4-Trimethylcyclohex-1-ene and its isomers serve as important starting materials and intermediates in organic synthesis. lookchem.com The cyclohexane (B81311) framework, adorned with methyl groups, provides a versatile scaffold for the construction of more complex molecules. These compounds can undergo a variety of chemical transformations, including oxidation, reduction, and substitution reactions, allowing chemists to introduce new functional groups and build intricate molecular architectures. For instance, oxidation can yield corresponding alcohols, ketones, or carboxylic acids, while dehydrogenation can convert the cyclohexane ring to an aromatic system like pseudocumene (1,2,4-trimethylbenzene), a reaction historically used for structural confirmation.

The reactivity of the double bond in this compound allows for a range of addition reactions, further expanding its synthetic utility. The specific arrangement of the methyl groups influences the regioselectivity and stereoselectivity of these reactions, a critical aspect in the synthesis of chiral molecules. The controlled functionalization of the trimethylcyclohexane core is a key strategy in the synthesis of a diverse array of organic compounds.

Future Research Directions and Emerging Trends

Development of Sustainable and Eco-friendly Synthetic Methodologies

The chemical industry is undergoing a paradigm shift towards green and sustainable practices, moving away from traditional synthetic routes that often rely on hazardous reagents and generate significant waste. catalysis-conferences.comjddhs.comjddhs.com This trend is highly relevant to the synthesis of substituted cyclohexenes like 1,2,4-trimethylcyclohex-1-ene. Future research in this area will likely focus on several key strategies:

Renewable Feedstocks: A primary goal is to develop synthetic pathways that utilize renewable starting materials instead of petroleum-based feedstocks. catalysis-conferences.com Research into the conversion of biomass, such as sugar-derived carboxylic acids, into functionalized cyclohexene (B86901) frameworks represents a promising avenue. rsc.org For instance, the Diels-Alder reaction using bio-derived dienes and dienophiles offers a catalyst-free, atom-economical route to construct the cyclohexene ring. rsc.org

Green Catalysis: The development of environmentally benign catalysts is crucial. catalysis-conferences.com This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, minimizing waste. researchgate.netresearchgate.net Zeolites and other solid acids, for example, have shown potential as eco-friendly catalysts for reactions such as the synthesis of xanthenediones from cyclohexanedione derivatives, suggesting their applicability to related cyclic systems. researchgate.net Biocatalysis, utilizing enzymes like terpene synthases, also presents a highly selective and sustainable alternative for producing specific terpene isomers, including substituted cyclohexenes. nih.govnih.gov

Alternative Solvents and Reaction Conditions: Shifting away from volatile and toxic organic solvents is a cornerstone of green chemistry. jddhs.com Future methodologies will likely explore the use of greener solvents like water, supercritical fluids, or ionic liquids. researchgate.netnih.gov Additionally, energy-efficient techniques such as microwave-assisted synthesis and continuous flow processing are being investigated to reduce reaction times, energy consumption, and environmental impact. jddhs.comjddhs.com

| Green Chemistry Approach | Potential Application for this compound Synthesis | Key Benefits |

| Renewable Feedstocks | Synthesis from bio-derived terpenes or other biomass precursors. | Reduces reliance on fossil fuels, lower carbon footprint. |

| Heterogeneous Catalysis | Use of solid acid catalysts (e.g., zeolites) for cyclization or isomerization reactions. | Ease of catalyst separation and recycling, reduced waste. researchgate.netresearchgate.net |

| Biocatalysis | Employment of engineered terpene synthases for stereoselective synthesis. | High selectivity, mild reaction conditions, biodegradable catalysts. nih.gov |

| Green Solvents | Utilizing water or ionic liquids as the reaction medium. | Reduced toxicity and environmental pollution. researchgate.netnih.gov |

| Energy-Efficient Methods | Application of microwave-assisted or flow chemistry protocols. | Faster reactions, lower energy consumption, improved process control. jddhs.com |

Exploration of Novel Reactivity and Catalytic Systems

While the fundamental reactivity of alkenes is well-established, there is ongoing research to discover new transformations and more efficient catalytic systems. For this compound, this involves exploring its potential in complex molecule synthesis through novel functionalization strategies.

The direct difunctionalization of alkenes has emerged as a powerful and sustainable method for building molecular complexity. rsc.org Research into the 1,3-difunctionalization of alkenes, for example, provides a non-classical approach to installing functional groups at remote positions. rsc.orgresearchgate.net Applying such methodologies to this compound could unlock new synthetic pathways to valuable compounds.

The development of novel catalytic systems is central to this exploration. While palladium has been a workhorse in alkene functionalization, there is a growing interest in catalysts based on more abundant and less toxic metals like titanium, iron, and copper. rsc.orgrsc.org Titanium-based catalysts, for instance, offer unique reactivity in hydroamination and hydroaminoalkylation reactions, providing complementary pathways to those of late transition metals. rsc.org Furthermore, rhodium(I)-catalyzed intramolecular cycloadditions have proven effective for synthesizing complex bicyclic structures from substrates containing both an alkene and a cyclopropane (B1198618) moiety, a strategy that could be adapted for derivatives of this compound. rsc.org

| Catalytic System | Novel Reaction Type | Potential Product from this compound |

| Palladium, Nickel, Iron, Copper | 1,3-Difunctionalization | 1,3-Disubstituted trimethylcyclohexane derivatives. rsc.org |

| Titanium | Hydroamination / Hydroaminoalkylation | Functionalized aminocyclohexane derivatives. rsc.org |

| Rhodium(I) | Intramolecular [3+2] Cycloaddition | Polycyclic and bridged ring systems. rsc.org |

In Situ Characterization of Transient Species and Reaction Intermediates

A deeper understanding of reaction mechanisms is essential for optimizing existing reactions and designing new ones. A significant challenge in studying the reactions of compounds like this compound is the fleeting nature of intermediates, such as carbocations and radical species, which are formed during transformations.

Future research will increasingly rely on advanced in situ spectroscopic and spectrometric techniques to detect and characterize these transient species in real-time. Techniques such as photoionization mass spectrometry (PIMS) coupled with shock tube reactors have been used to study the pyrolysis of cyclohexane (B81311) and identify primary decomposition products like 1-hexene. mit.edu Similar methodologies could be applied to unravel the complex reaction networks of substituted cyclohexenes.

Infrared (IR) spectroscopy is another powerful tool for monitoring reaction progress, for instance, in distinguishing between cyclohexene and its saturated counterpart, cyclohexane, by observing the disappearance of the C=C bond vibration. rsc.orgechemi.com The study of Criegee intermediates, which are formed during the ozonolysis of terpenes, highlights the challenges and importance of characterizing reactive species in atmospheric and synthetic chemistry. acs.org The development of new probes and analytical methods will be crucial for understanding the intricate mechanistic details of reactions involving this compound.

Interdisciplinary Research Integrating Chemical Biology and Material Science

The unique structural and chemical properties of terpenes and their derivatives, including this compound, make them attractive building blocks for applications beyond traditional organic synthesis.

Chemical Biology: Terpenoids are a vast class of natural products with diverse biological activities. acs.orgresearchgate.net Terpene synthases, the enzymes responsible for their biosynthesis, exhibit remarkable catalytic prowess in generating complex molecular architectures from simple precursors. nih.govacs.org Future research could involve using this compound or its derivatives as probes to study the active sites of these enzymes or as scaffolds for the synthesis of new bioactive molecules. Understanding how these enzymes control the cyclization and rearrangement of highly reactive carbocationic intermediates can provide valuable insights for designing new catalysts. acs.org

Material Science: The cyclic and hydrocarbon-rich structure of this compound makes it a potential monomer or building block for the synthesis of novel polymers and materials. The oxidative dehydrogenation of cyclohexane to produce cyclohexene is an important industrial process, as cyclohexene is a precursor for polymers like nylon. acs.org Research into the selective functionalization of this compound could lead to the development of specialty polymers with tailored thermal or mechanical properties. Its chiral nature could also be exploited for the creation of chiral materials for applications in catalysis or separations.

The integration of computational modeling with experimental work will be instrumental in advancing these interdisciplinary goals, accelerating the design of new catalysts, predicting reaction outcomes, and designing materials with desired properties. catalysis-conferences.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.